molecular formula C7H12N2 B112763 1-Aminocyclohexanecarbonitrile CAS No. 5496-10-6

1-Aminocyclohexanecarbonitrile

Cat. No. B112763
CAS RN: 5496-10-6
M. Wt: 124.18 g/mol
InChI Key: HUMMCZRNZCKXHL-UHFFFAOYSA-N
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Description

1-Aminocyclohexanecarbonitrile is a chemical compound with the CAS Number: 5496-10-6 and a molecular weight of 124.19 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of 1-Aminocyclohexanecarbonitrile is C7H12N2 . The InChI code for the compound is 1S/C7H12N2/c8-6-7(9)4-2-1-3-5-7/h1-5,9H2 .

Scientific Research Applications

Synthesis of Bicyclic Derivatives 1-Aminocyclohexanecarbonitrile is used in catalyzed reactions to produce bicyclic ortho-aminocarbonitrile derivatives, showcasing its significance in the synthesis of complex organic structures. This process is characterized by its operational simplicity, occurring smoothly at room temperature and providing high yields of the desired products, which can be collected efficiently through filtration and washing with ethanol (Yan et al., 2019).

Heterocyclization Reactions The compound is recognized for its role in heterocyclization reactions, particularly involving the malononitrile dimer. This multifunctional reagent is integral in the preparation of various heterocyclic systems, a critical process in organic chemistry. The majority of studies in this area have been conducted in the last two decades, emphasizing the ongoing relevance and applicability of this compound in contemporary scientific research (Dotsenko et al., 2018).

Formation of Aminomethylation Products 1-Aminocyclohexanecarbonitrile serves as a polyfunctional substrate in the Mannich reaction, leading to the formation of aminomethylation products. The unique chemical structure of this compound makes it suitable for complex reactions, resulting in novel products with confirmed structures through various spectral methods (Khrustaleva et al., 2016).

Development of Corrosion Inhibitors The application of 1-Aminocyclohexanecarbonitrile extends to the field of materials science, where its derivatives have been studied as corrosion inhibitors for mild steel. This includes investigations into their inhibitory efficiency, adsorption behavior, and the protective film formation on metal surfaces, highlighting the compound's utility beyond conventional organic synthesis (Verma et al., 2015).

Safety And Hazards

1-Aminocyclohexanecarbonitrile is classified as dangerous. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-aminocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-6-7(9)4-2-1-3-5-7/h1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMMCZRNZCKXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044488
Record name 1-Aminocyclohexanecarbonitrile
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocyclohexanecarbonitrile

CAS RN

5496-10-6
Record name 1-Aminocyclohexanecarbonitrile
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Record name 1-Aminocyclohexanecarbonitrile
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Record name Cyclohexanecarbonitrile, 1-amino-
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Record name 1-Aminocyclohexanecarbonitrile
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Record name 1-aminocyclohexanecarbonitrile
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Record name 1-AMINOCYCLOHEXANECARBONITRILE
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Synthesis routes and methods I

Procedure details

Sodium cyanide (23.7 g, 482 mmol) was added to a solution of ammonium hydroxide (28%, 122 mL, 965 mmol) and ammonium chloride (28.4 mL, 531 mmol) in water (100 mL). Cyclohexanone (50 mL, 482 mmol) was added over 5 min. The reaction was heated at 60° C. for 6 h, then was allowed to cool to rt and stir overnight. The mixture was transferred to a separatory funnel and was washed with dichloromethane (3×200 mL). The organic layers were combined, dried over MgSO4, filtered, and concentrated under reduced pressure. Purification by flash chromatography (silica gel, eluted with 20% hexanes/ethyl acetate) provided 1-aminocyclohexanecarbonitrile as a clear oil (49.5 g, 83%).
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a similar manner, 1-aminoisobutyronitrile was prepared by substituting for cyclohexanone cyanohydrin an equivalent amount of acetone cyanohydrin.
[Compound]
Name
1-aminoisobutyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Sodium cyanide (0.147 g, 3 mmol) was added to a mixture of p-toluidine (0.214 g, 2 mmol) and cyclohexanone (0.294 g, 3 mmol) in acetic acid 90% (3 ml). The reaction mixture was stirred at room temperature for 12 h and then 20 ml of ethyl acetate was added. The organic layer was washed with water (3×10 ml), dried over magnesium sulfate and concentrated under vacuum to dryness to yield 14-methylphenyl)aminocyclohexanenitrile, 9a (0.398 g, 1.86 mmol, 93%) as a brown solid.
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
0.294 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
WE Noland, RJ Sundberg… - The Journal of Organic …, 1963 - ACS Publications
During an investigation of potential synthetic routes from 1-aminocyclohexanecarbonitrile to … obtained by acylation of 1-aminocyclohexanecarbonitrile with cyclohexanecarbonyl chloride …
Number of citations: 15 pubs.acs.org
EA Younesa, AQ Husseina, MA Mayb, FR Fronczekb - Arkivoc, 2011 - arkat-usa.org
… However, reduction of the Schiff base obtained from the condensation of 1-aminocyclohexanecarbonitrile with 2-nitrobenzaldehyde gives the methanol adduct of 2aminobenzaldehyde …
Number of citations: 8 www.arkat-usa.org
RAJ Janis - 1968 - open.library.ubc.ca
… Acylation of 1-aminocyclohexanecarbonitrile with ethyl chloroformylacetate and subsequent cyclization with sodium ethoxide ; yielded XXXVI. After alkaline hydrolysis with …
Number of citations: 3 open.library.ubc.ca
SR Donohue, RF Dannals, C Halldin… - Journal of medicinal …, 2011 - ACS Publications
… diarylpyrazoles 8a−q were hydrolyzed to the acids, converted into acyl chlorides, and treated with either 4-aminotetrahydro-2H-pyran-4-carbonitrile or 1-aminocyclohexanecarbonitrile …
Number of citations: 36 pubs.acs.org
AQ Ramle, ERT Tiekink - Organic & biomolecular chemistry, 2023 - pubs.rsc.org
… On the other hand, the reactivity of 2-nitrobenzaldehyde was explored and the intermediate 47 was obtained via the Schiff-base condensation with 1-aminocyclohexanecarbonitrile, …
Number of citations: 5 pubs.rsc.org
N Barquero - Drugs of the Future, 2020 - access.portico.org
… Condensation of cyclohexanone (XXIX) with trimethylsilylnitrile (XXX) and NH3 in the presence of Ti(O-iPr)4 gives 1aminocyclohexanecarbonitrile (XXXI), which upon reduction by …
Number of citations: 2 access.portico.org
M Sedlák, A Halama, J Kaválek… - Collection of …, 1995 - cccc.uochb.cas.cz
A new type of herbicides based on imidazolinones has been introduced into agriculture under commercial names of Arsenal, Pursuit, Scepter, Assert etc. by American Cyanamid …
Number of citations: 18 cccc.uochb.cas.cz
WE Noland, RJ Sundberg - The Journal of Organic Chemistry, 1963 - ACS Publications
Isolation of a high-melting crystalline solid Ci4H2o-N203 (I) fromcondensation of nitromethane with cyclo-hexanone, catalyzedby secondaryamines, has been re-ported from several …
Number of citations: 18 pubs.acs.org
P Drabina, M Sedlák - ARKIVOC: Online Journal of Organic …, 2012 - researchgate.net
This review article summarizes recent developments and trends in the application of 2-amino-2-alkyl (aryl) propanenitriles as precursors for the syntheses of heterocyclic systems such …
Number of citations: 9 www.researchgate.net
YV Popov, VM Mokhov, NA Tankabekyan - Russian Journal of Organic …, 2014 - Springer
α-Amino nitriles containing a primary amino group undergo transamination with aliphatic and aromatic amines under mild conditions with high yields. A probable reaction mechanism …
Number of citations: 3 link.springer.com

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